molecular formula C7H6N4O2 B3282219 7-Nitro-1H-indazol-6-amine CAS No. 74728-64-6

7-Nitro-1H-indazol-6-amine

Cat. No.: B3282219
CAS No.: 74728-64-6
M. Wt: 178.15 g/mol
InChI Key: PVKYWSMPNZCJCA-UHFFFAOYSA-N
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Description

7-Nitro-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of a benzene ring fused to a pyrazole ring, with a nitro group at the 7th position and an amine group at the 6th position. This unique arrangement imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-indazol-6-amine typically involves the nitration of 1H-indazole followed by amination. One common method includes the nitration of 1H-indazole using nitric acid and sulfuric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1H-indazole is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the nitration and amination processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Nitro-1H-indazol-6-amine primarily involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response and has potential therapeutic implications in cancer treatment. Additionally, its nitro group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

    7-Nitroindazole: Another indazole derivative with a nitro group at the 7th position, known for its neuroprotective properties.

    6-Nitroindazole: Similar structure but with the nitro group at the 6th position, exhibiting different biological activities.

    1H-Indazole-6-amine: Lacks the nitro group, used in various synthetic applications.

Uniqueness: 7-Nitro-1H-indazol-6-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological properties. Its ability to inhibit IDO1 and its potential anticancer activity make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

7-nitro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKYWSMPNZCJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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